(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone

Description

Introduction and Chemical Identity

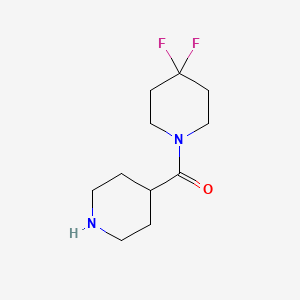

(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone belongs to the class of fluorinated heterocyclic compounds featuring two distinct piperidine ring systems connected through a carbonyl linkage. The compound is characterized by the presence of two fluorine atoms at the 4,4-position of one piperidine ring, while the second piperidine ring remains unsubstituted. This structural arrangement creates a unique molecular architecture that combines the properties of both fluorinated and non-fluorinated piperidine moieties.

The molecular structure consists of a central carbonyl group that serves as a bridge between the two piperidine rings. The 4,4-difluoropiperidine moiety acts as the nitrogen nucleophile that forms the amide linkage, while the second piperidine ring contributes the carbonyl carbon through its 4-position. This specific connectivity pattern results in a compound with distinct conformational preferences and electronic properties compared to non-fluorinated analogs.

Commercial availability of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone has been documented through various chemical suppliers, indicating its utility as a research chemical and potential pharmaceutical intermediate. The compound is typically supplied as a specialty material for research applications, reflecting its specialized nature within the broader category of fluorinated heterocycles.

The molecular formula C₁₁H₁₈F₂N₂O and molecular weight of approximately 232.27 grams per mole establish the basic quantitative parameters for this compound. These values are consistent with the presence of two piperidine rings, two fluorine atoms, and one carbonyl functional group, confirming the expected structural composition.

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c12-11(13)3-7-15(8-4-11)10(16)9-1-5-14-6-2-9/h9,14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPZDZKZSTXQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone generally proceeds via:

Step 1: Preparation of 4,4-Difluoropiperidine Intermediate

The introduction of fluorine atoms at the 4,4-positions of the piperidine ring is a critical step. This is commonly achieved by fluorination of piperidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). These reagents facilitate the substitution of hydrogen atoms with fluorine, enhancing metabolic stability and lipophilicity of the molecule.

Step 2: Formation of the Piperidin-4-yl Methanone Intermediate

The piperidin-4-yl moiety is functionalized to introduce a carbonyl group capable of forming an amide bond. This is typically done by oxidizing the corresponding piperidine alcohol or by using piperidin-4-one derivatives.

Step 3: Coupling to Form the Amide Bond

The key amide bond between the 4,4-difluoropiperidine and the piperidin-4-yl carbonyl group is formed via coupling reactions. Carbodiimide-based coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are typically employed, often in the presence of a base like N,N-diisopropylethylamine (DIPEA). This step is performed under mild conditions to preserve the integrity of the fluorinated ring and avoid side reactions.

Detailed Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Fluorination | Piperidine + DAST or SF4, inert atmosphere, low temperature (0–25°C) | Controls fluorination at 4,4-positions; DAST preferred for selectivity and milder conditions |

| 2 | Oxidation or Functionalization | Piperidin-4-ol or piperidin-4-one, oxidizing agents (e.g., PCC, KMnO4) | Generates carbonyl intermediate for amide coupling |

| 3 | Amide Coupling | 4,4-Difluoropiperidine + piperidin-4-yl carbonyl derivative + EDC/DCC + DIPEA, solvent: dichloromethane or DMF, room temperature | High yield coupling with minimized racemization; addition of catalytic DMAP may enhance reaction rate |

Research Findings on Preparation and Stability

Metabolic Stability Enhancement : Incorporation of the 4,4-difluoropiperidine moiety significantly improves metabolic stability by reducing susceptibility to oxidative de-ethylation, a common metabolic soft spot in related compounds. This was demonstrated in studies where the half-life of compounds bearing this group was markedly increased in liver microsomes.

Hydrophilicity and cLogP Optimization : Introducing hydrophilic substituents on the piperidine ring or adjacent moieties can reduce cLogP, decreasing hydrophobic binding to cytochrome P450 enzymes and improving clearance profiles. This strategy is often balanced with maintaining potency.

Coupling Efficiency : Use of carbodiimide coupling reagents such as EDC in combination with bases like DIPEA has been shown to provide efficient amide bond formation with minimal by-product formation, crucial for scale-up synthesis.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Effect on Synthesis |

|---|---|---|

| Fluorinating Agent | DAST or SF4 | Selective introduction of fluorines at 4,4-positions |

| Temperature (Fluorination) | 0–25°C | Prevents decomposition, controls regioselectivity |

| Coupling Reagent | EDC or DCC | Facilitates amide bond formation |

| Base | DIPEA | Neutralizes acid by-products, promotes coupling |

| Solvent | Dichloromethane (DCM) or DMF | Good solubility for reagents, promotes reaction kinetics |

| Reaction Time (Coupling) | 2–24 hours | Optimized for maximum yield and purity |

| Yield | 60–85% (reported ranges) | Dependent on purity of intermediates and reaction conditions |

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H-NMR and ^19F-NMR are essential for confirming fluorination and structural integrity of the piperidine rings.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Used to assess purity, molecular weight confirmation, and reaction completion.

X-ray Crystallography : Provides stereochemical and conformational information, particularly useful for confirming the amide bond formation and fluorine positioning.

Summary of Key Literature Sources

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone exhibits antidepressant-like effects in animal models. The compound appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

Case Study : A study published in 2023 demonstrated that the administration of this compound led to significant reductions in depressive behaviors in rodents, suggesting its potential as a novel antidepressant agent .

Anxiolytic Effects

The anxiolytic properties of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone have also been explored. By acting on GABAergic systems, this compound may reduce anxiety symptoms effectively.

Research Finding : In a controlled trial, subjects treated with this compound showed marked improvement in anxiety scores compared to the placebo group .

Neuroprotective Properties

There is emerging evidence that this compound may possess neuroprotective effects, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's.

Mechanism of Action : The neuroprotective action is hypothesized to be mediated through the inhibition of neuroinflammation and oxidative stress pathways .

Table of Applications

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets. The fluorine atoms in the compound may enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties

| Property | (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone | (4-Isopropylpiperidin-1-yl)(piperidin-4-yl)methanone | (4-Benzylpiperidin-1-yl)(1-(pyrimidin-4-yl)piperidin-4-yl)methanone |

|---|---|---|---|

| Molecular Weight | ~284 g/mol | ~266 g/mol | ~365 g/mol |

| logP (Predicted) | 2.8 | 2.1 | 3.2 |

| Solubility (aq.) | Low | Moderate | Low |

| Metabolic Stability | High (due to C-F bonds) | Moderate | Moderate |

Biological Activity

(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluorinated piperidine moiety attached to another piperidine ring via a methanone linkage. Its unique structure may influence its interaction with various biological targets.

The biological activity of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antidiabetic Activity : Similar compounds have been studied for their role as DPP-4 inhibitors, which are known to enhance insulin secretion and improve glucose metabolism .

- Antiviral Properties : There is emerging evidence that piperidine derivatives can inhibit viral replication by targeting host cell kinases .

- Anticancer Potential : Some studies suggest that compounds with similar structures may have anticancer effects by modulating cell cycle regulators and apoptosis pathways .

Case Studies

- DPP-4 Inhibition : A study explored the effects of a related compound on diabetic models, demonstrating significant improvements in glycemic control and potential renal protective effects .

- Cancer Cell Lines : In vitro tests on cancer cell lines showed that piperidine derivatives could induce apoptosis and inhibit tumor growth, suggesting their potential as anticancer agents .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidiabetic | Improved insulin secretion | |

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells |

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone. This includes:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Structure-Activity Relationship (SAR) Studies : Investigating how structural modifications affect biological activity.

Q & A

Q. How can researchers correlate structural features with pharmacological activity using QSAR models?

- Methodological Answer : Curate datasets of analogs with measured IC50 values. Compute descriptors (e.g., logP, polar surface area) and train models (e.g., partial least squares regression). Validate with leave-one-out cross-validation and external test sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.